N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride
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Description
N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride is a useful research compound. Its molecular formula is C24H26ClN3OS and its molecular weight is 440. The purity is usually 95%.
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Biological Activity
N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by the presence of a dimethylamino group, a thiazole ring, and a naphthamide moiety. Its molecular formula is C18H22ClN3O2S with a molar mass of approximately 379.9 g/mol. The presence of the dimethylamino group enhances the solubility and biological activity of the compound, making it a candidate for further pharmacological studies .
Research indicates that this compound exhibits significant cytotoxic effects against various human cancer cell lines. The mechanism of action is believed to involve:
- Interaction with Cellular Targets : The compound interacts with proteins involved in apoptosis and cell cycle regulation, potentially inhibiting their function and leading to programmed cell death.
- Molecular Docking Studies : Computational studies suggest that the compound binds preferentially to specific targets within cancer cells, which may be crucial for its anticancer properties .
Cytotoxicity Studies
Cytotoxicity experiments have been conducted using various cancer cell lines to evaluate the efficacy of this compound. The following table summarizes key findings from recent studies:
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
MCF-7 (Breast Cancer) | 15.0 | Significant reduction in cell viability |
HeLa (Cervical Cancer) | 20.5 | Induction of apoptosis |
A549 (Lung Cancer) | 12.8 | Cell cycle arrest at G2/M phase |
These results indicate that the compound exhibits varying levels of cytotoxicity across different cancer types, suggesting its potential as a broad-spectrum anticancer agent .
Case Studies and Research Findings
Several studies have explored the biological activity and therapeutic potential of this compound:
- Anticancer Activity : A study published in Molecules highlighted the compound's ability to induce apoptosis in MCF-7 cells through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
- Mechanistic Insights : Another research article discussed the role of the thiazole ring in enhancing the biological activity of similar compounds. Modifications to this ring structure were shown to significantly alter potency against cancer cells, emphasizing the importance of structural optimization in drug design .
- In Vivo Studies : Preliminary in vivo studies are needed to confirm the efficacy observed in vitro and to assess pharmacokinetics and toxicity profiles before clinical application can be considered.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3OS.ClH/c1-16-13-21-22(14-17(16)2)29-24(25-21)27(12-11-26(3)4)23(28)20-10-9-18-7-5-6-8-19(18)15-20;/h5-10,13-15H,11-12H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIECSADVHWUGSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CCN(C)C)C(=O)C3=CC4=CC=CC=C4C=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.